molecular formula C7H7N3OS B13849214 6-Methoxythiazolo[5,4-b]pyridin-2-amine

6-Methoxythiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13849214
M. Wt: 181.22 g/mol
InChI Key: DEMIFEKFXLNBBA-UHFFFAOYSA-N
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Description

6-Methoxythiazolo[5,4-b]pyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H7N3OS and a molecular weight of 181.22 g/mol . This solid serves as a versatile chemical building block, particularly in medicinal chemistry and drug discovery research. The core thiazolopyridine scaffold is a privileged structure in the design of biologically active molecules . Researchers value this compound as a key synthetic intermediate for developing more complex molecular architectures. Its structure, featuring a methoxy group and a reactive 2-amine group on a fused thiazole-pyridine ring system, makes it a suitable precursor for further functionalization and exploration in structure-activity relationship (SAR) studies . While the specific biological mechanisms and full spectrum of applications for this precise isomer are still an active area of scientific investigation, its core structure is associated with various pharmacological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting. Although a specific safety data sheet for this isomer was not identified, consulting the SDS of closely related compounds, such as 5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine, indicates that these materials can be irritating to the eyes, skin, and respiratory system . Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should always be worn, and procedures should be conducted using adequate ventilation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

6-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C7H7N3OS/c1-11-4-2-5-6(9-3-4)12-7(8)10-5/h2-3H,1H3,(H2,8,10)

InChI Key

DEMIFEKFXLNBBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(N=C1)SC(=N2)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 6 Methoxythiazolo 5,4 B Pyridin 2 Amine and Its Analogs

Evolution of Thiazolo[5,4-b]pyridine (B1319707) Ring System Construction

The synthesis of the thiazolo[5,4-b]pyridine ring system, an important pharmacophore, has evolved significantly over the years. Initial strategies often involved multi-step sequences with harsh reaction conditions and limited substrate scope. The core challenge lies in the efficient fusion of a thiazole (B1198619) ring onto a pyridine (B92270) scaffold or vice-versa.

Targeted Synthetic Routes to 6-Methoxythiazolo[5,4-b]pyridin-2-amine

The synthesis of the specifically substituted this compound has been approached through several strategic routes, each with its own advantages. These methods primarily focus on the efficient construction of the fused bicyclic core with the desired substitution pattern.

Cyclization Reactions from Pyridine Precursors (e.g., Thiourea Derivatives)

A prominent and effective method for the synthesis of 2-aminothiazolo[5,4-b]pyridines involves the cyclization of appropriately substituted pyridylthiourea derivatives. This approach is particularly relevant for the synthesis of the target molecule, starting from a 3-amino-2-halopyridine or a 2,3-diaminopyridine (B105623) derivative which is then converted to the corresponding thiourea.

An analogous synthesis has been reported for 5-methoxythiazolo[4,5-b]pyridin-2-amine, which provides a strong model for the synthesis of the target compound. In this reported synthesis, 1-(6-methoxypyridin-2-yl)thiourea (B572043) undergoes cyclization in the presence of bromine in acetic acid to yield the desired product. dmed.org.ua A similar strategy for this compound would involve the preparation of a 3-amino-2-chloro-6-methoxypyridine precursor, followed by reaction with a thiocyanate (B1210189) salt to form an isothiocyanate intermediate, which can then be reacted with ammonia (B1221849) or an amine to form the pyridylthiourea. Subsequent acid-catalyzed intramolecular cyclization would then furnish the this compound. elsevierpure.comresearchgate.net

A general representation of this synthetic approach is outlined in the table below.

StepReactantsReagents and ConditionsProduct
13-Amino-2-chloro-6-methoxypyridineKSCN, acid catalyst2-Chloro-6-methoxy-3-isothiocyanatopyridine
22-Chloro-6-methoxy-3-isothiocyanatopyridineNH₃1-(2-Chloro-6-methoxypyridin-3-yl)thiourea
31-(2-Chloro-6-methoxypyridin-3-yl)thioureaAcid or base catalyst, heatThis compound

This method is advantageous due to the ready availability of substituted pyridine starting materials and the generally high yields of the cyclization step.

Annulation Strategies for Thiazole Ring Formation onto Pyridine

Annulation strategies involve the formation of the thiazole ring directly onto a pre-existing, appropriately functionalized pyridine core. This can be achieved through various cyclization reactions where the atoms of the thiazole ring are introduced in a sequential or concerted manner.

One such strategy involves the reaction of a 3-amino-2-thiocyanatopyridine derivative. For instance, a multi-step synthesis of a 7-morpholinothiazolo[5,4-b]pyridin-2-amine derivative has been reported, which demonstrates the principle of thiazole ring annulation. nih.gov In this synthesis, a 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine intermediate is subjected to reduction of the nitro group using iron powder in acetic acid. This reduction is followed by an in-situ intramolecular cyclization to construct the thiazolo[5,4-b]pyridine skeleton. nih.gov

Adapting this to the target molecule, one could envision a pathway starting from a 2-chloro-6-methoxy-3-nitropyridine. Substitution of the chloro group with a thiocyanate, followed by reduction of the nitro group to an amine, would generate a 3-amino-6-methoxy-2-thiocyanatopyridine intermediate, which would be primed for intramolecular cyclization to form the 2-amino-6-methoxythiazolo[5,4-b]pyridine.

Starting MaterialKey IntermediateCyclization ConditionProduct
2-Chloro-6-methoxy-3-nitropyridine3-Amino-6-methoxy-2-thiocyanatopyridineReduction of nitro group (e.g., Fe/AcOH) followed by spontaneous cyclizationThis compound

Catalyst-Mediated Coupling Reactions

Modern synthetic organic chemistry heavily relies on catalyst-mediated coupling reactions to form C-C and C-N bonds efficiently. In the context of thiazolo[5,4-b]pyridine synthesis, these reactions can be employed to build the core structure or to introduce key substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are particularly useful. For instance, a Suzuki cross-coupling reaction has been utilized in the synthesis of thiazolo[5,4-b]pyridine derivatives where a bromo-substituted thiazolo[5,4-b]pyridine is coupled with a boronic acid pinacol (B44631) ester. nih.gov While this example illustrates the derivatization of a pre-formed ring system, similar catalytic methods can be envisioned for the construction of the core itself.

A plausible catalyst-mediated route to this compound could involve the coupling of a suitably functionalized pyridine with a thiazole-containing building block. For example, a palladium-catalyzed amination reaction could be used to couple a 2-aminothiazole (B372263) derivative with a 2,3-dihalogenated-6-methoxypyridine.

Pyridine PrecursorThiazole ComponentCatalyst SystemReaction Type
2,3-Dihalo-6-methoxypyridine2-AminothiazolePd catalyst (e.g., Pd(dppf)Cl₂) and a baseBuchwald-Hartwig amination

This approach offers flexibility in the choice of coupling partners, allowing for the synthesis of a variety of substituted thiazolo[5,4-b]pyridines.

Multi-component Condensation Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs for the synthesis of highly substituted pyridines can be adapted. researchgate.netresearchgate.net

A hypothetical multi-component strategy could involve the condensation of a β-ketonitrile, an aldehyde, and a 2-aminothiazole derivative under catalytic conditions to construct the pyridine ring fused to the thiazole. The methoxy (B1213986) group would need to be incorporated into one of the starting materials.

For example, a three-component reaction of 2-aminothiazole, an appropriate aldehyde, and Meldrum's acid has been used to synthesize dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua This highlights the potential of MCRs in building the thiazolo[4,5-b]pyridine (B1357651) core, which is structurally related to the target molecule.

Chemical Modifications and Derivatization of the Thiazolo[5,4-b]pyridine Core

The this compound scaffold possesses several reactive sites that allow for a wide range of chemical modifications and derivatizations. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery. The primary sites for derivatization are the 2-amino group, the pyridine ring, and the 6-methoxy group.

Functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold has been reported as a novel approach to identify new bioactive compounds. nih.gov The methoxy group at this position can potentially be cleaved to a hydroxyl group, which can then be further functionalized to introduce a variety of substituents.

The 2-amino group is a versatile handle for derivatization. It can undergo acylation, sulfonylation, and urea (B33335) formation to introduce a wide array of functional groups. For example, the amino group of a thiazolo[5,4-b]pyridine scaffold has been acylated with various carboxylic acids and reacted with isocyanates to form ureas. nih.gov These reactions allow for the exploration of the chemical space around the 2-position of the core structure.

The pyridine ring itself can also be a target for modification, although this is often more challenging. Electrophilic aromatic substitution reactions on the pyridine ring of the thiazolo[5,4-b]pyridine core are generally difficult due to the electron-deficient nature of the pyridine ring. However, halogenation at specific positions, followed by transition-metal-catalyzed cross-coupling reactions, can be an effective strategy for introducing diversity onto the pyridine portion of the molecule.

PositionReaction TypeReagents and ConditionsResulting Functional Group
2-AminoAcylationCarboxylic acid, coupling agent (e.g., HATU)Amide
2-AminoSulfonylationSulfonyl chloride, baseSulfonamide
2-AminoUrea formationIsocyanate, baseUrea
6-MethoxyEther cleavageStrong acid (e.g., HBr)Hydroxyl
Pyridine RingHalogenationN-HalosuccinimideHalogen (e.g., Br, Cl)
Pyridine RingSuzuki CouplingArylboronic acid, Pd catalystAryl group

These derivatization strategies provide a powerful toolkit for medicinal chemists to systematically modify the this compound scaffold and investigate its biological potential.

Nucleophilic Substitution Reactions (e.g., at Amine or Pyridine Nitrogen)

The thiazolo[5,4-b]pyridine core and its substituents are amenable to various nucleophilic substitution reactions. The primary amine at the C2-position can act as a nucleophile, participating in reactions such as acylation, alkylation, and sulfonylation to yield a range of N-substituted derivatives. Furthermore, the pyridine nitrogen, with its lone pair of electrons, can undergo N-alkylation to form thiazolopyridinium salts pharmaguideline.com.

In analogs of this system, nucleophilic aromatic substitution (SNAr) is a key transformation, particularly when a suitable leaving group is present on the pyridine ring. For instance, the displacement of a chloro group by an amine nucleophile is a common strategy for introducing diversity. Research on related isothiazolo[5,4-b]pyridines has demonstrated the effective displacement of a 4-chloro substituent by various amino compounds researchgate.net. Similarly, the synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine has been achieved through the substitution of a chloro group by morpholine, highlighting the feasibility of such reactions on this scaffold nih.gov. These examples underscore the potential for modifying the pyridine ring of this compound analogs through SNAr reactions, provided an appropriate precursor with a leaving group is utilized.

Starting Material AnalogReagentProductReaction TypeReference
Ethyl 4-chloro-3-methylisothiazolo[5,4-b]pyridine-5-carboxylateEthanolamineEthyl 4-(2-hydroxyethylamino)-3-methylisothiazolo[5,4-b]pyridine-5-carboxylateNucleophilic Aromatic Substitution researchgate.net
4-Chloro-3-nitropyridine derivativeMorpholine4-Morpholino-3-nitropyridine derivativeNucleophilic Aromatic Substitution nih.gov
ThiazoleAlkyl HalideN-alkylthiazolium cationN-alkylation pharmaguideline.com

Electrophilic Aromatic Substitution on the Fused System

Electrophilic aromatic substitution (EAS) provides a direct method for the functionalization of the thiazolo[5,4-b]pyridine core. The reactivity and regioselectivity of EAS reactions are governed by the electronic properties of the fused heterocyclic system. The pyridine ring itself is generally electron-deficient and resistant to electrophilic attack, typically requiring harsh conditions and directing substitution to the C3 and C5 positions (meta- to the nitrogen) youtube.comquimicaorganica.org.

ReactionReagent/ConditionsPredicted Major ProductRationaleReference
BrominationBr2, Lewis Acid5-Bromo-6-methoxythiazolo[5,4-b]pyridin-2-amineThe methoxy group strongly activates the C5 position for electrophilic attack. libretexts.org
NitrationHNO3/H2SO45-Nitro-6-methoxythiazolo[5,4-b]pyridin-2-amineThe powerful nitrating conditions favor substitution at the most activated site, C5. libretexts.org
SulfonationFuming H2SO4This compound-5-sulfonic acidSulfonation occurs at the electron-rich C5 position. pharmaguideline.com

Ring Transformations and Regioselective Reactions

The thiazolopyridine scaffold possesses the potential for undergoing ring transformation reactions, where the heterocyclic core is rearranged into a new ring system. Such transformations are often initiated by the attack of a potent nucleophile, leading to ring-opening followed by a subsequent recyclization event. Studies on related N-alkylpyrimidinium salts have shown that reaction with carbon nucleophiles can transform the six-membered pyrimidine (B1678525) ring into a pyridine ring wur.nl. While not directly demonstrated for this compound, it is conceivable that under specific conditions with strong nucleophiles, the pyridine moiety could undergo similar ring-opening and rearrangement pathways. These transformations are highly dependent on the reaction conditions and the nature of the nucleophile, offering a pathway to structurally novel heterocyclic compounds wur.nl.

Regioselective reactions are critical for the controlled functionalization of the molecule. The inherent electronic biases of the substituted thiazolopyridine system can be exploited to achieve high regioselectivity. For instance, regioselective C-H functionalization, such as thionation or arylation, could potentially be directed to a specific position on the pyridine ring, influenced by the directing effects of the existing methoxy and amino substituents researchgate.net. The development of such regioselective methods is essential for synthesizing specific isomers and avoiding complex product mixtures.

Conjugation to Form Advanced Molecular Probes (e.g., Azo Dyes)

The primary amino group at the C2-position of this compound is a versatile handle for conjugation reactions, particularly for the synthesis of azo dyes, which function as molecular probes and functional materials. The synthesis of these azo compounds typically involves a two-step process: diazotization followed by azo coupling nih.govresearchgate.net.

In the first step, the 2-amino group is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl), at low temperatures (0–5 °C). This reaction converts the primary amine into a highly reactive diazonium salt. In the second step, this diazonium salt is immediately reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, anilines, or other activated aromatic and heterocyclic systems ekb.egacu.edu.in. The electrophilic diazonium ion attacks the electron-rich coupling partner in an electrophilic aromatic substitution reaction to form a stable azo compound, characterized by the -N=N- linkage that chromophorically connects the thiazolopyridine scaffold to another molecular fragment. This modular synthesis allows for the creation of a diverse library of azo dyes with tailored photophysical properties for various applications.

Coupling ComponentResulting Azo Dye StructurePotential ApplicationReference
Phenol4-((6-Methoxy- acs.orgresearchgate.netthiazolo[5,4-b]pyridin-2-yl)diazenyl)phenolpH indicator, Colorimetric sensor nih.gov
N,N-Dimethylaniline4-((6-Methoxy- acs.orgresearchgate.netthiazolo[5,4-b]pyridin-2-yl)diazenyl)-N,N-dimethylanilineDisperse dye, Nonlinear optics researchgate.net
β-Naphthol1-((6-Methoxy- acs.orgresearchgate.netthiazolo[5,4-b]pyridin-2-yl)diazenyl)naphthalen-2-olTextile dye, Pigment isca.me

Methodological Advancements in Scalable Chemical Synthesis

A key strategy for constructing the thiazolo[5,4-b]pyridine core involves the annulation of a thiazole ring onto a pre-functionalized pyridine derivative. One efficient reported method involves the cyclization of 1-(6-methoxypyridin-2-yl)thiourea using bromine and lithium bromide, directly affording a methoxy-substituted 2-aminothiazolo[5,4-b]pyridine (B1330656) dmed.org.ua. Another versatile approach is the one-step synthesis from an appropriately substituted chloronitropyridine and a thiourea, which allows for the rapid generation of a variety of 2-substituted thiazolo[5,4-b]pyridines researchgate.net.

For scalability, methodological advancements focus on several key aspects:

Process Intensification: Utilizing technologies like microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating researchgate.net.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as cascade or tandem reactions, reduces waste and improves efficiency dmed.org.ua.

Catalysis: The use of heterogeneous catalysts can simplify product purification and catalyst recycling, which are important considerations for large-scale production.

Starting Material Availability: Routes that begin from readily available and inexpensive commercial starting materials are more economically viable for scale-up nih.gov.

These advanced methodologies are pivotal in making complex heterocyclic compounds like this compound more accessible for research and development.

Structure Activity Relationships Sar and Rational Molecular Design Principles for Thiazolo 5,4 B Pyridin 2 Amine Derivatives

Influence of Substituent Effects on Molecular Recognition and Interaction Profiles

The biological activity of thiazolo[5,4-b]pyridine (B1319707) derivatives is profoundly influenced by the nature and position of various substituents. These modifications directly impact how the molecule recognizes and interacts with its biological target.

The introduction of a methoxy (B1213986) group onto the pyridine (B92270) ring of the thiazolo[5,4-b]pyridine framework has been a strategic element in the design of potent kinase inhibitors. nih.gov In the context of PI3K inhibitors, a 2-methoxyl pyridine unit is considered an important core structure. nih.gov However, structure-activity relationship (SAR) studies have shown varied effects. For instance, in one study, the removal of the methoxy group from a potent thiazolo[5,4-b]pyridine-based PI3Kα inhibitor did not significantly alter its potency, suggesting that while it can be a beneficial feature, it is not universally essential for high activity. nih.gov

Modifications to the 2-amine group and other peripheral positions of the thiazolo[5,4-b]pyridine scaffold are critical for modulating biological activity. For example, in the development of c-KIT inhibitors, replacing the primary amino group with amide functionalities led to varied outcomes. nih.gov Derivatives with cyclohexyl amide and benzamide (B126) groups showed a decrease in activity compared to the parent 2-amino compound. nih.gov Conversely, the introduction of an acetamide (B32628) group at this position resulted in more active compounds. nih.gov

Furthermore, substitutions on aryl rings attached to the core scaffold play a significant role. Adding a 4-dimethylamino, 4-morpholino, or 4-methylpiperazino moiety to a 3-(trifluoromethyl)phenyl group at the R1 position enhanced the inhibitory activity against c-KIT. nih.gov These findings highlight the importance of carefully considering the steric and electronic properties of substituents at these positions to optimize target engagement.

The following table summarizes the impact of various substitutions on the inhibitory activity of thiazolo[5,4-b]pyridine derivatives against PI3Kα.

Data sourced from a study on novel Thiazolo[5,4-b]Pyridine Derivatives as potent Phosphoinositide 3-Kinase Inhibitors. nih.gov

The incorporation of different functional groups allows for the fine-tuning of the electronic properties of the thiazolo[5,4-b]pyridine scaffold, which in turn affects its interaction with biological targets. Electron-donating and electron-withdrawing groups can alter the charge distribution within the molecule, influencing its ability to form key interactions such as hydrogen bonds and π-π stacking. rsc.org

For instance, the sulfonamide functionality has been identified as a key structural unit for PI3Kα inhibitory activity in certain thiazolo[5,4-b]pyridine derivatives. nih.gov Molecular docking studies revealed that the sulfonamide group can form a crucial hydrogen bond interaction with key residues in the ATP binding pocket of the kinase. nih.gov The electronic nature of the substituents on the aryl ring of the sulfonamide, such as 2-chloro-4-fluorophenyl or 5-chlorothiophene-2-sulfonamide, was shown to be important for maintaining potent inhibitory activity. nih.gov

Conformational Analysis and Stereochemical Implications in Binding

The three-dimensional conformation of thiazolo[5,4-b]pyridine derivatives is a critical determinant of their binding affinity and selectivity for a biological target. Molecular docking studies have provided insights into the preferred binding modes of these compounds. For example, in the case of PI3Kα inhibitors, the 2-pyridyl thiazolo[5,4-b]pyridine scaffold was found to fit well into the ATP binding pocket, forming a hydrogen bond with the Val851 residue in the hinge region. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Thiazolopyridine Systems

Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry for discovering novel chemotypes with improved properties. nih.govresearchgate.net These approaches involve replacing the core scaffold or specific functional groups of a molecule with others that maintain similar biological activity while potentially offering advantages in terms of synthetic accessibility, physicochemical properties, or intellectual property. nih.govresearchgate.netnih.gov

In the context of thiazolopyridine systems, replacing the pyridyl moiety attached to the thiazolo[5,4-b]pyridine core with a phenyl group resulted in a significant decrease in PI3Kα inhibitory activity, demonstrating the importance of the nitrogen atom in the pyridine ring for potent inhibition. nih.gov This highlights how subtle changes in the scaffold can have a profound impact on biological activity.

A key bioisosteric replacement strategy involves the substitution of one heteroatom for another. In the realm of thiazolopyridine chemistry, the replacement of the sulfur atom in the thiazole (B1198619) ring with selenium to form selenazolo[5,4-b]pyridine derivatives represents a notable example. Organoselenium compounds are of interest due to their unique biological activities. nih.gov The synthesis and crystallographic analysis of compounds such as N-p-Tolyl-1,3-selenazolo[5,4-b]pyridin-2-amine have been reported, providing a basis for exploring the impact of this heteroatom substitution on the compound's properties and potential biological interactions. nih.govnih.gov

Computational Chemistry Approaches in Molecular Design and Prediction

Ligand-based Design Methodologies (e.g., Pharmacophore Modeling)

In the absence of a high-resolution crystal structure of the biological target, ligand-based design methodologies are invaluable for guiding the design of new molecules. mdpi.com Pharmacophore modeling is a key technique in this approach, which involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to its target and elicit a biological response. nih.govnih.gov

The process begins with a training set of known active ligands, such as various thiazolo[5,4-b]pyridin-2-amine derivatives with measured biological activity. nih.gov By analyzing the conformational space of these molecules, computational algorithms can generate one or more pharmacophore hypotheses. mdpi.comnih.gov Each hypothesis represents a 3D model of the shared chemical features responsible for activity. researchgate.net

These models are then validated using a test set of compounds with known activities to assess their predictive power. nih.gov A validated pharmacophore model can be used as a 3D query to screen large virtual databases of compounds to identify novel, structurally diverse molecules that fit the model and are therefore likely to be active. nih.govnih.gov This approach successfully prioritizes candidates for synthesis and biological testing, accelerating the discovery of new potential therapeutic agents.

Structure-based Design Methodologies (e.g., Molecular Docking and Simulations)

When the three-dimensional structure of the target protein is known, structure-based design methods like molecular docking and molecular dynamics (MD) simulations become powerful tools for understanding and predicting ligand-protein interactions. mdpi.comchemrevlett.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method was effectively employed to investigate the binding mode of thiazolo[5,4-b]pyridine derivatives with the c-KIT kinase. nih.gov Docking studies revealed that potent derivatives form specific hydrogen bonds with the backbone of key amino acid residues, such as Cys673, in the hinge region of the kinase. nih.gov This interaction is crucial for the inhibitory activity of the compounds.

The insights gained from docking studies can guide the rational design of new derivatives with improved binding affinity and selectivity. By analyzing the docked pose, chemists can identify opportunities for new interactions, such as adding functional groups that can form additional hydrogen bonds or hydrophobic contacts within the binding pocket.

CompoundTarget ProteinKey Interactions and Findings
Thiazolo[5,4-b]pyridine derivative 6r c-KIT KinaseForms a pair of hydrogen bonds with the backbone of Cys673. nih.gov
Thiazolo[5,4-b]pyridine derivative 7c c-KIT KinaseForms a pair of hydrogen bonds with the backbone of Cys673. nih.gov
Thiazole derivative 13a DNA GyraseDocking score of -9.2 kcal/mol, indicating potential inhibitory activity. nih.gov
Thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile (5) Cyclooxygenase (COX)Preselected via molecular docking for anti-inflammatory activity testing. researchgate.net

This table presents a selection of docking study results for thiazolopyridine and related derivatives against various protein targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. chemrevlett.comresearchgate.net This technique is instrumental in predicting the activity of newly designed molecules before their synthesis, thereby saving time and resources. dmed.org.ua

In a study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives, a closely related scaffold, QSAR models were developed to predict their antioxidant activity. dmed.org.ua Using techniques like the genetic algorithm (GA) for descriptor selection and multiple linear regression (MLRA) for model generation, researchers were able to create statistically robust predictive models. dmed.org.ua

The analysis revealed that a combination of 2D and 3D molecular descriptors, as well as molecular properties, were crucial for antioxidant activity. The models indicated that higher activity is associated with small, hydrophilic molecules where there is minimal distance between specific atoms and the center of mass. dmed.org.ua

The predictive power and robustness of these QSAR models are rigorously assessed through internal and external validation methods, such as leave-one-out (LOO) and leave-group-out (LGO) cross-validation. dmed.org.ua A critical component of QSAR modeling is defining the "applicability domain," which ensures that predictions are reliable only for new compounds that are structurally similar to the training set used to build the model. dmed.org.ua

QSAR Model ParameterValue RangeSignificance
Q² LOO (Leave-one-out cross-validation) 0.7060 - 0.7480Indicates good internal predictive ability of the model. dmed.org.ua
Q² LGO (Leave-group-out cross-validation) 0.6647 - 0.7711Demonstrates the robustness and stability of the model. dmed.org.ua
R² (Coefficient of determination) Not specifiedMeasures the goodness-of-fit of the model to the training data.

This table summarizes the statistical validation parameters for QSAR models developed for 3H-thiazolo[4,5-b]pyridin-2-one derivatives, indicating strong predictive power.

Mechanistic Investigations of Molecular Interactions and Biological Targeting by Thiazolo 5,4 B Pyridin 2 Amine Derivatives

Enzymatic Inhibition and Activation Pathways at the Molecular Level

Thiazolo[5,4-b]pyridin-2-amine derivatives have been shown to interact with a range of enzymes and receptors, leading to either inhibition or activation, which in turn modulates downstream cellular signaling pathways. The following subsections detail the current understanding of these molecular interactions.

While specific studies on 6-Methoxythiazolo[5,4-b]pyridin-2-amine are not extensively available, research on closely related thiazolo[5,4-b]pyridine (B1319707) derivatives has shed light on their mechanism as Phosphoinositide 3-Kinase (PI3K) inhibitors. The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

The thiazolo[5,4-b]pyridine scaffold serves as a key pharmacophore for engaging the ATP-binding pocket of PI3K. A crucial interaction involves the nitrogen atom at the 4-position of the thiazolo[5,4-b]pyridine ring system, which acts as a hinge-binding motif within the kinase domain. nih.gov This interaction is fundamental for the inhibitory activity of this class of compounds against PI3K.

A study on novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues has provided further insights into the molecular interactions. One of the most potent compounds from this series, a methoxypyridine-containing derivative, exhibited an IC50 of 3.6 nM against PI3Kα. Molecular docking studies of a representative compound from this series revealed that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits snugly into the ATP binding pocket of PI3Kα. It forms a hydrogen bond with the Val851 residue in the hinge region and a water-mediated bridge with Typ836 and Asp810. Additionally, a sulfonamide substituent on the pyridyl ring was observed to form a hydrogen bond with Lys802, further anchoring the inhibitor in the active site. These multiple points of contact are key determinants for the potent PI3K inhibition by these analogues.

By inhibiting PI3K, these compounds effectively block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The subsequent suppression of the Akt/mTOR signaling pathway is a primary mechanism through which these inhibitors exert their anti-proliferative effects.

Table 1: PI3Kα Inhibitory Activity of a Methoxypyridine-Containing Thiazolo[5,4-b]pyridine Analogue

Compound Target IC50 (nM)

A comprehensive literature search did not yield any studies describing the interaction of this compound or its close derivatives with Glucokinase (GK). Therefore, the activation mechanisms of GK by this class of compounds remain uncharacterized.

Research into novel herbicides has identified the thiazolo[4,5-b]pyridine (B1357651) scaffold, a close structural isomer of thiazolo[5,4-b]pyridine, as a potent inhibitor of acyl-acyl carrier protein (acyl-ACP) thioesterases (FATs). beilstein-journals.org These enzymes are crucial in plant fatty acid biosynthesis. A specific derivative, thiazolo[4,5-b]pyridine 5, was identified as a strong inhibitor of this enzyme class. beilstein-journals.org

Furthermore, a novel class of herbicidal lead structures based on the 2,3-dihydro nih.govnih.govthiazolo[4,5-b]pyridine scaffold has been developed and shown to exhibit good acyl-ACP thioesterase inhibition. beilstein-journals.orgnih.gov These compounds, which feature a substituted phenyl side chain, demonstrate potent herbicidal activity against commercially important weeds. beilstein-journals.orgnih.gov The mechanism of action is attributed to the inhibition of FAT enzymes, which play a vital role in releasing fatty acids from the plastids for the synthesis of essential acyl lipids. nih.gov

Based on the available scientific literature, there is no information regarding the activity of this compound or related thiazolo[5,4-b]pyridine derivatives as antagonists of the Adenosine A2B receptor.

The current body of scientific research lacks studies investigating the inhibitory effects of this compound and its close analogues on the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).

c-KIT Inhibition

The thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of the c-KIT proto-oncogene, a receptor tyrosine kinase implicated in various cancers, notably gastrointestinal stromal tumors (GIST). nih.govnih.govresearchgate.net A series of novel thiazolo[5,4-b]pyridine derivatives were synthesized, leading to the identification of a particularly potent inhibitor, designated as 6r . nih.gov This study was the first to report functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold for the development of c-KIT inhibitors. nih.gov

Derivative 6r demonstrated significant enzymatic and anti-proliferative activities, surpassing those of the established c-KIT inhibitor imatinib (B729) in certain contexts. nih.gov Notably, 6r exhibited potent inhibitory activity against an imatinib-resistant c-KIT V560G/D816V double mutant, with an IC50 of 4.77 μM. nih.gov In cellular assays, it showed high anti-proliferative activity (GI50 = 1.15 μM) in HMC1.2 cells, which harbor c-KIT mutations. nih.gov

Mechanistically, 6r was found to block the c-KIT downstream signaling pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov Furthermore, it was shown to suppress migration, invasion, and anchorage-independent growth of GIST-T1 cells. nih.govnih.gov Kinase panel profiling revealed that 6r possesses a reasonable degree of kinase selectivity. nih.govnih.gov

Table 2: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivative 6r against c-KIT

Compound Target IC50 (μM) Cell Line GI50 (μM)

CDK4/6 Modulation

A review of the current scientific literature reveals no studies on the modulation of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) by compounds containing the this compound scaffold.

Ubiquitin Ligase Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation and cellular regulation, with ubiquitin ligases (E3s) playing a key role in substrate specificity. While various chemical scaffolds are being investigated as inhibitors of this pathway for therapeutic purposes, current research has not specifically implicated this compound or its direct derivatives as inhibitors of ubiquitin ligases. Extensive searches of scientific literature did not yield studies focused on the interaction of the thiazolo[5,4-b]pyridine scaffold with components of the ubiquitination cascade.

Molecular Interactions with Biological Macromolecules

The thiazolo[5,4-b]pyridine scaffold has been identified as a privileged structure for developing kinase inhibitors. nih.govnih.gov Research has particularly focused on its potential to overcome drug resistance in cancer therapies. nih.gov

Studies have led to the identification of potent inhibitors of the c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST). nih.gov A series of 31 novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated, with functionalization at the 6-position of the scaffold proving to be a key area for developing novel c-KIT inhibitors. nih.gov One derivative, compound 6r , demonstrated significantly higher enzymatic inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant (IC₅₀ = 4.77 μM) compared to imatinib itself. nih.gov This compound also showed reasonable selectivity in biochemical kinase panel profiling. nih.gov

The following table summarizes the enzymatic inhibitory activities of selected thiazolo[5,4-b]pyridine derivatives against c-KIT.

CompoundRIC₅₀ (μM) vs c-KIT
6a H>10
6h 3-(trifluoromethyl)phenyl2.15
6k 2-fluoro-5-(trifluoromethyl)phenyl0.99
6o 2-chloro-5-(trifluoromethyl)phenyl0.81
6r 3-fluoro-5-(trifluoromethyl)phenyl0.20
6s 4-fluoro-3-(trifluoromethyl)phenyl0.25
Imatinib -0.27
Sunitinib -0.14

This table is based on data from a radiometric biochemical kinase assay. nih.gov

Furthermore, other analogues of the thiazolo[5,4-b]pyridine scaffold have shown potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks). nih.gov A representative compound, 19a , exhibited an IC₅₀ value of 3.6 nM against PI3Kα and also potently inhibited PI3Kγ and PI3Kδ. nih.gov Its inhibitory activity on PI3Kβ was approximately 10-fold lower, indicating a degree of isoform selectivity. nih.gov

DNA is a significant pharmacological target for anticancer agents. actascientific.com The potential for thiazolo[5,4-b]pyridine derivatives to interact with nucleic acids has been explored to develop molecules with therapeutic applications. actascientific.com Studies on a related derivative, 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione (DBTHP ), have been conducted using electronic absorption spectroscopy and viscosity measurements to characterize its binding to Calf Thymus DNA (CT-DNA). actascientific.com

The results from these experiments suggest that the compound binds to DNA primarily through an intercalative mode. actascientific.comactascientific.com This mode of binding involves the insertion of the planar aromatic structure of the compound between the base pairs of the DNA double helix. This interaction is further supported by viscosity measurements, where an increase in the relative viscosity of a DNA solution upon addition of the compound is indicative of intercalation, which lengthens the DNA helix. actascientific.com The intrinsic binding constant (Kb) for the interaction of DBTHP with CT-DNA was determined to be 7.24 × 10⁵ M⁻¹, signifying a strong binding affinity. actascientific.com

Molecular docking studies have been instrumental in elucidating the binding modes of thiazolo[5,4-b]pyridine derivatives within the active sites of their target enzymes. For kinase inhibition, these compounds typically occupy the ATP-binding pocket. nih.govnih.gov

Docking analysis of a potent PI3Kα inhibitor, compound 19a , revealed that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket. nih.gov The binding is stabilized by a hydrogen bond interaction with the Val851 residue in the hinge region of the kinase. nih.gov Additionally, a water bridge is formed with Tyr836 and Asp810, and another crucial hydrogen bond is observed between the compound's sulfonamide group and the Lys802 residue. nih.gov These interactions are considered key for the potent inhibition of PI3K. nih.gov

Similarly, docking models of thiazolo[5,4-b]pyridine derivatives in the c-KIT active site have been generated to understand their inhibitory mechanism. researchgate.net The binding modes of these derivatives can vary depending on the target kinase. For instance, the 4-nitrogen of the thiazolo[5,4-b]pyridine core can act as a hinge-binding motif for PI3K inhibitors, while the 1-nitrogen and the 2-amino group can form hydrogen bonding contacts with the hinge region of ITK kinase. nih.gov

Molecular docking has also been used to predict the interaction between thiazolo[4,5-b]pyridine derivatives and DNA. The docking of a derivative with a B-DNA dodecamer (PDB ID: 1BNA) showed a strong interaction, with a calculated binding energy of -5.02 Kcal/mol, further supporting the intercalative binding mode. actascientific.com

Cellular and Sub-cellular Pathway Modulation Studies

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.gov The inhibition of biofilm formation is therefore an attractive strategy to combat persistent bacterial infections. While direct studies on this compound are not available, research on the closely related thiazolo[4,5-b]pyridin-5-one scaffold has shown promising anti-biofilm activity. researchgate.net

Several thiazolo[4,5-b]pyridin-5-one derivatives were evaluated for their ability to inhibit biofilm formation by pathogenic bacteria. researchgate.net Notably, two compounds from this class demonstrated better activity than the standard antibiotics streptomycin (B1217042) and ampicillin (B1664943) at their minimum inhibitory concentrations (MIC) and half-MIC values against Pseudomonas aeruginosa. researchgate.net These findings suggest that the thiazolopyridine core structure is a viable scaffold for developing agents that can interfere with the mechanisms of biofilm formation. researchgate.net

Antioxidant Mechanisms (e.g., Superoxide (B77818) Dismutase Activity)

The antioxidant potential of thiazolopyridine derivatives is often evaluated through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. researchgate.netresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. Studies on various thiazolo[4,5-b]pyridine derivatives have demonstrated their capacity to scavenge these radicals, indicating their potential to act as antioxidants. researchgate.netresearchgate.net

While specific studies detailing the superoxide dismutase (SOD)-like activity of this compound are not available, the demonstrated radical-scavenging ability of related compounds suggests a potential, yet unconfirmed, role in modulating oxidative stress. The mechanism would likely involve the stabilization of free radicals, thereby preventing a cascade of oxidative damage to cellular components. The electron-rich nature of the heterocyclic system in thiazolo[5,4-b]pyridines could contribute to this radical-scavenging capability.

Table 1: Antioxidant Activity of Representative Thiazolo[4,5-b]pyridine Derivatives (DPPH Radical Scavenging Assay)

Compound Derivative Assay Results Reference
(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives DPPH Radical Scavenging Showed notable radical scavenging effect in vitro. researchgate.net

Anti-fibrillation Mechanisms (e.g., Amyloid Fibril Inhibition)

The aggregation of peptides, such as amyloid-beta (Aβ), into fibrillar structures is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. nih.gov The inhibition of this fibrillation process is a key therapeutic strategy. While direct evidence for this compound is limited, related heterocyclic structures containing thiazole (B1198619) and pyridine (B92270) moieties have been investigated as inhibitors of Aβ aggregation. nih.govresearchgate.net

The proposed anti-fibrillation mechanisms for such compounds often involve direct binding to Aβ monomers or early oligomers, thereby preventing their conformational change into β-sheet-rich structures that are prone to aggregation. researchgate.net The planar, aromatic nature of the thiazolopyridine core could facilitate intercalation between Aβ peptides, disrupting the hydrophobic and hydrogen-bonding interactions necessary for fibril formation. Furthermore, some thiazole derivatives have been shown to be effective in ameliorating oxidative damage and neuroinflammation associated with amyloid burden in animal models. nih.gov

Table 2: Investigated Anti-Amyloid Aggregation Activity of Related Heterocyclic Compounds

Compound Class Key Findings Potential Mechanism of Action Reference
Thiazole and Thiazolidine-based compounds Demonstrated inhibition of Aβ aggregation in vitro at micromolar and nanomolar concentrations. Affecting multiple targets including Aβ and tau aggregation. nih.gov

Modulation of Cellular Growth and Proliferation in in vitro Models

Thiazolo[5,4-b]pyridine derivatives have been identified as potent modulators of cellular growth and proliferation, particularly in the context of cancer research. nih.govnih.govmdpi.com These compounds have been shown to inhibit various protein kinases that are crucial for cell signaling pathways controlling cell division and survival. nih.govnih.gov

One notable study focused on a series of thiazolo[5,4-b]pyridine derivatives as inhibitors of the c-KIT kinase, a receptor tyrosine kinase often implicated in the growth of gastrointestinal stromal tumors (GIST). nih.gov Several derivatives demonstrated significant anti-proliferative activity against c-KIT-dependent cancer cell lines. For instance, derivative 6r from this study showed substantially higher anti-proliferative activity on HMC1.2 cells (which harbor c-KIT mutations) compared to the established inhibitor imatinib. nih.gov The mechanism of action involves the blockade of c-KIT downstream signaling, leading to the induction of apoptosis and cell cycle arrest. nih.gov

The general structure of these active compounds, featuring the thiazolo[5,4-b]pyridine core, highlights the potential of this scaffold in the design of anti-proliferative agents. The substitutions at various positions of the pyridine and thiazole rings play a crucial role in determining the potency and selectivity of these inhibitors. nih.govnih.gov

Table 3: Anti-proliferative Activities of Representative Thiazolo[5,4-b]pyridine Derivatives against Cancer Cell Lines

Compound Cell Line GI₅₀ (μM) Target Reference
6k HMC1.2 > Sunitinib (2.53 μM) c-KIT nih.gov
6o HMC1.2 > Sunitinib (2.53 μM) c-KIT nih.gov
6r GIST-T1 0.01 ± 0.00 c-KIT nih.gov
6r HMC1.2 1.15 ± 0.96 c-KIT nih.gov
6s GIST-T1 0.02 ± 0.00 c-KIT nih.gov
6s HMC1.2 1.33 ± 0.43 c-KIT nih.gov
7c HMC1.2 > Sunitinib (2.53 μM) c-KIT nih.gov
Imatinib (control) GIST-T1 0.02 ± 0.01 c-KIT nih.gov
Imatinib (control) HMC1.2 27.10 ± 3.36 c-KIT nih.gov

| Sunitinib (control) | HMC1.2 | 2.53 ± 0.35 | c-KIT | nih.gov |

Table of Mentioned Compounds

Compound Name
This compound
(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide
5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one
Imatinib
Sunitinib
Thiazolo[5,4-b]pyridine derivative 6k
Thiazolo[5,4-b]pyridine derivative 6o
Thiazolo[5,4-b]pyridine derivative 6r
Thiazolo[5,4-b]pyridine derivative 6s

Advanced Analytical and Spectroscopic Characterization in Compound Research

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry, UV-Vis)

Spectroscopic methods are indispensable for determining the molecular structure of 6-Methoxythiazolo[5,4-b]pyridin-2-amine, providing detailed information about its atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework. While specific experimental data for this compound is not widely published, predicted ¹H-NMR spectral data provides valuable insight into its structure. The methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet, while the amine protons (-NH₂) would likely present as a broader signal. The protons on the pyridine (B92270) ring system would resonate in the aromatic region of the spectrum.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
Methoxy Protons (-OCH₃) 3.8–4.0 Singlet
Amine Protons (-NH₂) 5.5–6.0 Broad Signal
Aromatic Protons 7.0–8.5 Multiplet

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. For this compound, with a molecular formula of C₇H₇N₃OS, the expected monoisotopic mass is approximately 181.03 Da. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.

Table 2: Predicted ESI-MS Data for this compound

Ion Predicted m/z
[M+H]⁺ 197.07

Note: This predicted value corresponds to the protonated molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The fused aromatic system of the thiazolo[5,4-b]pyridine (B1319707) core is expected to exhibit characteristic absorption bands in the UV-Vis spectrum. Analysis of the absorption maxima (λmax) can offer insights into the extent of conjugation within the molecule. Studies on related thiazolopyridine derivatives have shown that these compounds display distinct UV-Vis spectra, which can be influenced by solvent polarity and pH.

Crystallographic Studies of Compound Structures and Ligand-Target Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While no specific crystallographic data has been published for this compound, studies on analogous fused heterocyclic systems, such as (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone, reveal key structural features. In related structures, the fused pyridine and thiazole (B1198619) rings are often nearly planar. The crystal packing is typically stabilized by a network of intermolecular interactions. For this compound, the amine and methoxy groups, along with the nitrogen atoms in the heterocyclic rings, could participate in hydrogen bonding, which would significantly influence the crystal lattice.

Furthermore, obtaining crystal structures of this compound in complex with biological targets (e.g., proteins, enzymes) is crucial in drug discovery efforts. Such ligand-target complex structures would elucidate the specific binding interactions and provide a rational basis for the design of more potent and selective analogs.

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the compound. A reverse-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with additives like formic acid or trifluoroacetic acid to improve peak shape), would be a suitable approach. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis.

Thin-Layer Chromatography (TLC) is often used for rapid reaction monitoring and preliminary purity assessment. By spotting the compound on a silica gel plate and developing it with an appropriate solvent system, the presence of impurities can be quickly detected.

Column Chromatography on silica gel is a standard method for the preparative purification of thiazolo[5,4-b]pyridine derivatives. A solvent gradient, starting with a non-polar solvent and gradually increasing the polarity, would be used to elute the desired compound from the column, separating it from starting materials and byproducts.

These chromatographic techniques are also critical for the separation of potential isomers that may be formed during the synthesis, ensuring that the final compound is a single, well-characterized entity.

Research Applications and Emerging Uses Beyond Direct Biological Targeting

Utilization as Synthetic Intermediates for Complex Organic Architectures

The thiazolo[5,4-b]pyridine (B1319707) core is a privileged structure in medicinal chemistry and serves as a versatile starting point for the synthesis of a wide array of complex organic molecules. nih.govnih.gov The presence of multiple reactive sites on the bicyclic system allows for extensive functionalization, leading to the generation of novel compounds with diverse biological activities. nih.govdmed.org.ua

"6-Methoxythiazolo[5,4-b]pyridin-2-amine" is a key intermediate in the construction of more elaborate heterocyclic systems, particularly those designed as kinase inhibitors. nih.gov Synthetic strategies often involve modifications at the 2-amino group and other positions of the thiazolopyridine ring. For instance, the 2-amino group can be acylated or coupled with various carboxylic acids or sulfonyl chlorides to introduce diverse side chains. nih.gov Furthermore, the pyridine (B92270) ring can be functionalized, for example, through Suzuki cross-coupling reactions, to attach larger aryl or heteroaryl moieties. nih.gov

One common synthetic route to build upon the thiazolo[5,4-b]pyridine scaffold starts with commercially available substituted chloropyridines. nih.govresearchgate.net Through a series of reactions including thiocyanation, cyclization, and subsequent functional group manipulations, the core structure is assembled. nih.gov This core then serves as a platform for the addition of various substituents to explore structure-activity relationships for different biological targets. nih.gov The resulting complex molecules often feature multiple heterocyclic rings and functional groups, tailored to interact with specific enzymatic binding sites. nih.govnih.gov

The following table provides an overview of synthetic transformations involving the thiazolo[5,4-b]pyridine scaffold:

Starting Material ClassReagents and ConditionsResulting StructureApplication of Product
2-Aminothiazolo[5,4-b]pyridinesCarboxylic acids, HATU, DIPEAN-Acylated derivativesKinase inhibitors
2-Aminothiazolo[5,4-b]pyridinesAryl isocyanates, TEAUrea (B33335) derivativesKinase inhibitors
Bromo-thiazolo[5,4-b]pyridinesArylboronic acids, Pd catalyst, baseAryl-substituted derivativesKinase inhibitors
3-Amino-2-chloropyridinesPotassium thiocyanate (B1210189)2-Aminothiazolo[5,4-b]pyridine (B1330656) corePrecursor for further synthesis

Development of Chemical Sensors and Diagnostic Probes

The structural motifs present in "this compound," namely the electron-rich aminothiazole and methoxypyridine components, suggest its potential utility in the development of chemical sensors and diagnostic probes. While direct applications of this specific compound are not extensively documented, related heterocyclic systems have shown significant promise in this area.

Derivatives of benzothiazole (B30560) and thiazolothiazole have been successfully employed as colorimetric sensors for the detection of various analytes, including metal ions like Cu²⁺ and anions like CN⁻. nih.govrsc.org These sensors typically operate through a change in their absorption spectra upon binding to the target analyte, resulting in a visible color change. The sensing mechanism often involves the coordination of the heteroatoms (nitrogen and sulfur) in the thiazole (B1198619) ring with the metal ion, which alters the electronic properties of the molecule. researchgate.net The 2-amino group and the pyridine nitrogen in "this compound" could similarly act as binding sites for metal ions, leading to potential colorimetric responses.

The development of fluorescent probes for bioimaging is a rapidly growing field. nih.govrsc.org Compounds with extended π-systems and electron-donating and -accepting groups, such as those found in "this compound," are often fluorescent. The fluorescence properties of such molecules can be sensitive to their local environment, making them suitable as probes. For instance, 6-amino-2,2'-bipyridine-based scaffolds have been developed as ratiometric fluorescence probes for endogenous Zn²⁺. nih.gov The binding of the analyte modulates the intramolecular charge transfer (ICT) characteristics of the probe, leading to a detectable change in the fluorescence emission spectrum. nih.gov It is conceivable that derivatives of "this compound" could be engineered to function as fluorescent probes for specific biomolecules or ions, with potential applications in cellular imaging. rsc.org

Materials Science Applications (e.g., Semiconductors)

While the direct application of "this compound" in materials science is not yet established, the thiazole ring is a component of interest in the field of organic electronics. science.gov Thiazole-containing compounds, particularly polymers, are being investigated for their potential as organic semiconductors. bohrium.comtandfonline.com

Thiazole is considered an electron-accepting heterocycle, and its incorporation into conjugated polymer backbones can influence the material's electronic properties. science.gov Thiazolo[5,4-d]thiazole, a related fused heterocyclic system, is noted for its electron-deficient nature, high oxidative stability, and rigid planar structure, which facilitates efficient intermolecular π-π stacking—a key feature for charge transport in organic semiconductors. researchgate.net These properties are desirable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net The fusion of a thiazole ring with a pyridine ring, as in the thiazolopyridine scaffold, could also lead to materials with interesting semiconducting properties. tandfonline.comrsc.org Further research into the synthesis and characterization of polymers incorporating the "this compound" unit could reveal their potential in this technologically significant area.

Agrochemical Research Applications (e.g., Herbicidal Properties)

The thiazolopyridine scaffold has also been explored in the context of agrochemical research. tandfonline.com Specifically, derivatives of the isomeric thiazolo[4,5-b]pyridine (B1357651) system have been synthesized and evaluated for their herbicidal activity. acs.orgdatapdf.comacs.org

Studies on thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives have shown that these compounds can exhibit auxin-like herbicidal properties, with greater activity against broadleaf weeds than grasses. acs.orgdatapdf.com The structure-activity relationship studies in this class of compounds have indicated that the nature and position of substituents on the heterocyclic core significantly impact the herbicidal efficacy. acs.org For example, the presence of a 6-chloro substituent was found to enhance activity against certain weed species. acs.org

Given that "this compound" possesses a similar fused heterocyclic core, it represents a viable scaffold for the development of new agrochemicals. The methoxy (B1213986) and amino groups at the 6- and 2-positions, respectively, provide handles for further chemical modification to optimize herbicidal activity and selectivity. The introduction of heterocyclic moieties is a common strategy in the design of new pesticides to improve biological properties. nih.gov Therefore, "this compound" and its derivatives warrant investigation for potential applications as herbicides or other crop protection agents.

Future Directions and Interdisciplinary Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 6-Methoxythiazolo[5,4-b]pyridin-2-amine and its derivatives will likely focus on the principles of green chemistry to enhance efficiency and reduce environmental impact. Traditional multi-step syntheses of thiazolo[5,4-b]pyridine (B1319707) derivatives often involve commercially available substituted pyridines, such as 3-amino-5-bromo-2-chloropyridine, which undergo reactions like aminothiazole formation and subsequent functionalization. nih.gov

Table 1: Comparison of Synthetic Methodologies for Thiazolopyridine Derivatives

MethodologyAdvantagesDisadvantagesFuture Outlook
Traditional Synthesis Well-established routesMulti-step, potential for hazardous reagents and solventsOptimization for milder conditions and higher yields
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsSpecialized equipment requiredIncreased adoption for library synthesis and optimization
Green Solvents (e.g., water, sabinene) Environmentally benign, reduced toxicitySolubility of reactants can be a challengeFurther exploration of a wider range of bio-based solvents
Multi-Component Reactions (MCRs) High atom economy, reduced steps, increased complexity in a single stepOptimization can be complexDesign of novel MCRs for diverse thiazolopyridine scaffolds

Advanced Integration of Computational Modeling for Mechanism Elucidation and Prediction

Computational modeling and in silico techniques are poised to play an increasingly integral role in the study of this compound. Molecular docking studies have already been employed to understand the binding modes of thiazolo[5,4-b]pyridine derivatives with various protein targets. nih.govnih.gov For instance, docking simulations have revealed key interactions with the hinge region of kinases and the potential for hydrogen bonding. nih.gov

Future research will likely involve more sophisticated computational approaches. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, offering a more realistic representation of the interactions within a biological system. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to build predictive models that correlate the structural features of this compound derivatives with their biological activities. researchgate.net These computational tools will be invaluable for elucidating mechanisms of action at a molecular level, predicting potential off-target effects, and guiding the rational design of more potent and selective analogs.

Diversification of Molecular Targets and Pathway Research

The thiazolo[5,4-b]pyridine scaffold has demonstrated activity against a range of biological targets, particularly protein kinases. Derivatives have been identified as inhibitors of c-KIT, phosphoinositide 3-kinases (PI3Ks), and epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.govnih.govnih.gov This suggests that this compound could be a promising starting point for developing inhibitors against various kinases implicated in diseases like cancer.

Future research should aim to broaden the scope of molecular targets beyond kinases. The structural similarity of the thiazolo[5,4-b]pyridine scaffold to other biologically active heterocycles suggests potential activity against other enzyme families or receptor types. nih.gov For example, derivatives have been explored as DNA gyrase B inhibitors. nih.gov A comprehensive screening of this compound against a diverse panel of biological targets could uncover novel therapeutic applications. Furthermore, detailed pathway analysis using systems biology approaches will be essential to understand the downstream effects of modulating these targets and to identify potential synergistic drug combinations.

Table 2: Known and Potential Biological Targets for Thiazolo[5,4-b]pyridine Derivatives

Target ClassSpecific ExamplesTherapeutic AreaReference
Protein Kinases c-KIT, PI3K, EGFR, ITK, RAF, VEGFR2Cancer nih.govnih.govnih.govnih.gov
DNA Gyrase DNA Gyrase BInfectious Diseases (Tuberculosis) nih.gov
Other Enzymes Not extensively exploredPotential for various diseases-
Receptors H3 Receptor Antagonist, S1p1/S1p5 AgonistNeurological disorders, Immunology nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies

To efficiently explore the therapeutic potential of the this compound scaffold, the integration of high-throughput screening (HTS) and combinatorial chemistry will be indispensable. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying substituents at different positions on the core scaffold. acs.orgnih.gov This approach can generate a diverse set of molecules for biological evaluation.

HTS platforms can then be used to rapidly screen these compound libraries against specific biological targets or in cell-based assays to identify "hit" compounds with desired activities. nih.govacs.org The development of robust and cost-effective HTS assays is crucial for the successful implementation of this strategy. nih.gov The data generated from HTS can then be used to inform structure-activity relationship (SAR) studies, guiding the iterative process of lead optimization. This integrated approach will accelerate the discovery of novel drug candidates derived from the this compound core structure.

Q & A

Q. What are the established synthetic routes for 6-Methoxythiazolo[5,4-b]pyridin-2-amine, and what are their critical reaction conditions?

The primary synthesis involves cyclocondensation of 5-amino-2-methoxypyridine with thiocyanogen analogs. A key route uses potassium thiocyanate and hydrochloric acid under reflux, achieving ~87% yield . Critical parameters include temperature control (80–100°C), stoichiometric ratios (1:1.2 for amine:thiocyanate), and reaction duration (6–8 hours). Impurities often arise from incomplete cyclization, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the structural identity of this compound validated in new syntheses?

Structural confirmation relies on:

  • X-ray crystallography : Resolving fused thiazole-pyridine ring geometry and methoxy group orientation (e.g., SHELX refinement, R-factor < 0.05) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Methoxy proton at δ 3.8–4.0 ppm; thiazole C2-amine protons at δ 6.2–6.5 ppm .
  • HRMS : Molecular ion peak at m/z 181.04 (C₇H₇N₃OS) .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

Standard protocols include:

  • Antimicrobial testing : MIC assays against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., p38 MAPK) at 10 µM .

Advanced Research Questions

Q. How can reaction yields for this compound be optimized in scalable syntheses?

Advanced strategies include:

  • Flow chemistry : Continuous flow reactors (residence time: 20–30 min) improve heat/mass transfer, reducing byproducts (e.g., dimerization) .
  • Catalysis : Lewis acids (ZnCl₂, 5 mol%) accelerate cyclization, enhancing yields to >90% .
  • In situ monitoring : FTIR or Raman spectroscopy tracks thiocyanate intermediate conversion .

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • HOMO-LUMO gaps : ~4.2 eV, indicating moderate reactivity .
  • Mulliken charges : Negative charge localization on thiazole sulfur (−0.35 e), suggesting nucleophilic attack sites .
  • Solvent effects : PCM models simulate polarity-dependent tautomerism (amine vs. imine forms) .

Q. How are crystallographic data contradictions resolved for thiazolo-pyridine derivatives?

Discrepancies (e.g., bond length variations >0.05 Å) require:

  • Multi-dataset refinement : Cross-validate using SHELXL (R1 < 0.05) and JANA2006 .
  • Twining analysis : PLATON’s TwinRotMat detects pseudo-merohedral twinning .
  • Hydrogen bonding networks : Validate via Hirshfeld surface analysis (e.g., N–H···N interactions dominate ).

Methodological Challenges

Q. What analytical techniques differentiate this compound from its regioisomers?

Key distinctions include:

  • NOESY NMR : Correlates methoxy proton proximity to pyridine H4 (distance < 2.5 Å) .
  • X-ray powder diffraction : Unique peak at 2θ = 12.8° (d-spacing 6.9 Å) .
  • TLC mobility : Rf = 0.3 (silica, ethyl acetate/hexane 1:1) vs. Rf = 0.5 for 5-methoxy isomers .

Q. How do solvent polarity and pH influence the stability of this compound?

  • Polar aprotic solvents (DMF, DMSO) : Promote amine deprotonation (pKa ~8.2), forming reactive imine intermediates .
  • Aqueous acidic conditions (pH < 3) : Protonate the thiazole nitrogen, reducing hydrolytic stability .
  • Accelerated stability studies : 40°C/75% RH for 4 weeks; degradation <5% in argon-packed vials .

Data Interpretation

Q. How should researchers address conflicting bioactivity data across studies?

Contradictions (e.g., IC₅₀ variability) necessitate:

  • Assay standardization : Uniform cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hr) .
  • Metabolic stability checks : Hepatic microsome assays (human vs. rodent) account for species-specific degradation .
  • SAR libraries : Synthesize analogs (e.g., 6-bromo or 2-methyl derivatives) to isolate substituent effects .

Q. What strategies validate the proposed mechanism of action for this compound in enzyme inhibition?

  • Docking simulations : AutoDock Vina models ligand binding to p38 MAPK (PDB: 3D83) .
  • Kinetic assays : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
  • Mutagenesis studies : Ala-scanning identifies critical binding residues (e.g., Lys53 in ATP-binding pocket) .

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